2-(2-methylphenyl)-6,7-dihydro-4H,5H-cyclopenta[4,5]thieno[2,3-d][1,3]oxazin-4-one
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Overview
Description
2-(2-methylphenyl)-6,7-dihydro-4H,5H-cyclopenta[4,5]thieno[2,3-d][1,3]oxazin-4-one is a complex heterocyclic compound that features a unique structure incorporating oxygen, sulfur, and nitrogen atoms within its ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methylphenyl)-6,7-dihydro-4H,5H-cyclopenta[4,5]thieno[2,3-d][1,3]oxazin-4-one typically involves multi-step organic reactions. One common approach is to start with a suitable indole derivative, which undergoes a series of functional group transformations, cyclizations, and ring closures to form the desired compound. Specific reaction conditions, such as the choice of solvents, catalysts, and temperature, play a crucial role in optimizing the yield and purity of the final product.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-(2-methylphenyl)-6,7-dihydro-4H,5H-cyclopenta[4,5]thieno[2,3-d][1,3]oxazin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can modify the compound’s functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(2-methylphenyl)-6,7-dihydro-4H,5H-cyclopenta[4,5]thieno[2,3-d][1,3]oxazin-4-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include its use as an antiviral, anticancer, or anti-inflammatory agent.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-(2-methylphenyl)-6,7-dihydro-4H,5H-cyclopenta[4,5]thieno[2,3-d][1,3]oxazin-4-one involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Indole derivatives: Compounds containing the indole nucleus, such as tryptophan and serotonin, share some structural similarities.
Benzothiazole derivatives: These compounds also contain sulfur and nitrogen atoms within their ring systems.
Isoquinoline derivatives: Similar in having a fused ring system with nitrogen atoms.
Uniqueness
2-(2-methylphenyl)-6,7-dihydro-4H,5H-cyclopenta[4,5]thieno[2,3-d][1,3]oxazin-4-one is unique due to its specific combination of oxygen, sulfur, and nitrogen atoms within a single ring system, which imparts distinct chemical and biological properties not found in other similar compounds.
This article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
5823-30-3 |
---|---|
Molecular Formula |
C16H13NO2S |
Molecular Weight |
283.3g/mol |
IUPAC Name |
10-(2-methylphenyl)-11-oxa-7-thia-9-azatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one |
InChI |
InChI=1S/C16H13NO2S/c1-9-5-2-3-6-10(9)14-17-15-13(16(18)19-14)11-7-4-8-12(11)20-15/h2-3,5-6H,4,7-8H2,1H3 |
InChI Key |
FWCWAROYBYYKRO-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C2=NC3=C(C4=C(S3)CCC4)C(=O)O2 |
Canonical SMILES |
CC1=CC=CC=C1C2=NC3=C(C4=C(S3)CCC4)C(=O)O2 |
Origin of Product |
United States |
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